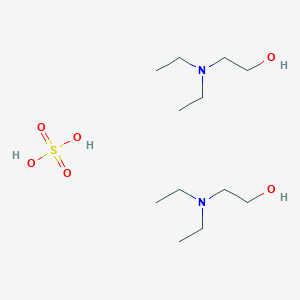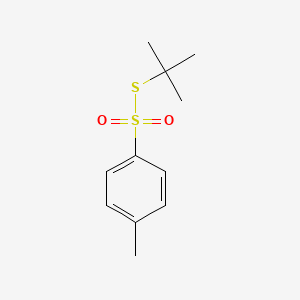![molecular formula C11H15CuN2Na5O14S B12798131 copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate CAS No. 87731-78-0](/img/structure/B12798131.png)
copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate is a complex chemical compound with a variety of applications in scientific research and industry. This compound is known for its unique properties and versatility, making it a valuable substance in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate involves multiple steps. The process typically begins with the reaction of ethylenediaminetetraacetic acid (EDTA) with formaldehyde and sodium hydroxide. This reaction forms a complex that is then reacted with copper sulfate to produce the final compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and controlled conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to optimize the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of copper.
Reduction: Reduction reactions can convert the copper ions in the compound to lower oxidation states.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce copper(II) complexes, while reduction reactions may yield copper(I) complexes .
Scientific Research Applications
Copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate has numerous applications in scientific research, including:
Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions.
Biology: Employed in biochemical assays to study enzyme activities and metal ion interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then be used in various applications. The molecular targets and pathways involved include interactions with metal ions and enzymes, affecting their activity and stability .
Comparison with Similar Compounds
Similar Compounds
Tetrasodium ethylenediaminetetraacetate: Another chelating agent with similar properties but different metal ion affinities.
Ethylenediaminetetraacetic acid tripotassium salt dihydrate: Used in similar applications but with different solubility and stability characteristics.
Uniqueness
Copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate is unique due to its specific combination of ligands and metal ions, providing distinct properties that make it suitable for specialized applications in research and industry .
Properties
CAS No. |
87731-78-0 |
|---|---|
Molecular Formula |
C11H15CuN2Na5O14S |
Molecular Weight |
609.80 g/mol |
IUPAC Name |
copper;pentasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;formaldehyde;hydroxide;sulfate |
InChI |
InChI=1S/C10H16N2O8.CH2O.Cu.5Na.H2O4S.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;1-2;;;;;;;1-5(2,3)4;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);1H2;;;;;;;(H2,1,2,3,4);1H2/q;;+2;5*+1;;/p-7 |
InChI Key |
KKBICIVIAVHOOL-UHFFFAOYSA-G |
Canonical SMILES |
C=O.C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[OH-].[O-]S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


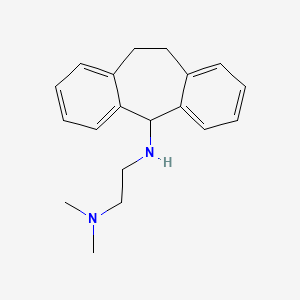


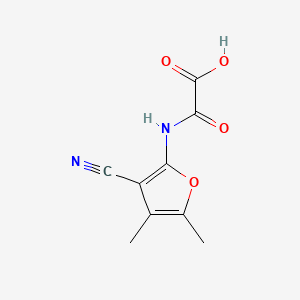
![2-Phenylbenzo[cd]indole](/img/structure/B12798071.png)
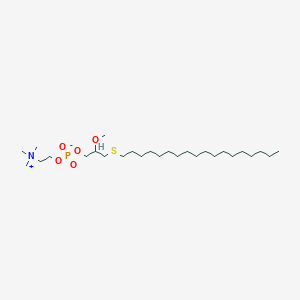
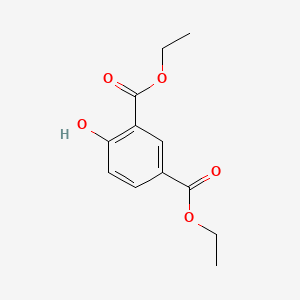
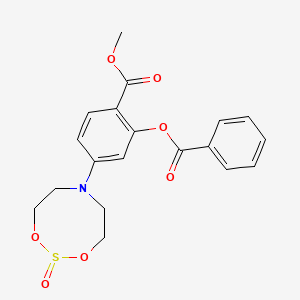
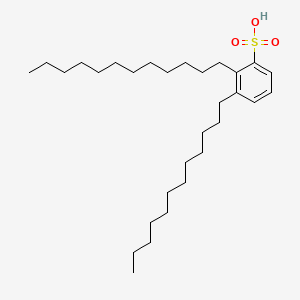
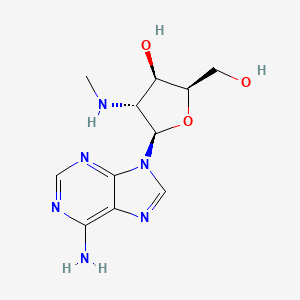
![3-Nitro-4-[(phenylsulfinyl)methyl]benzoic acid](/img/structure/B12798104.png)
![3,5-Dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12798110.png)
